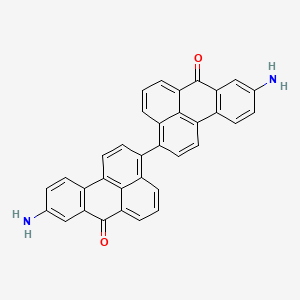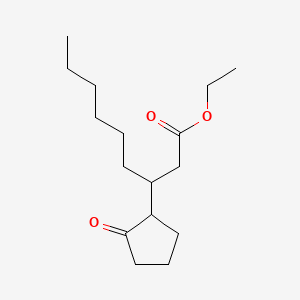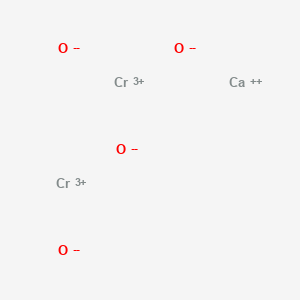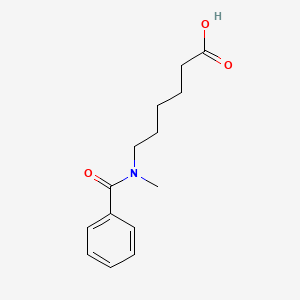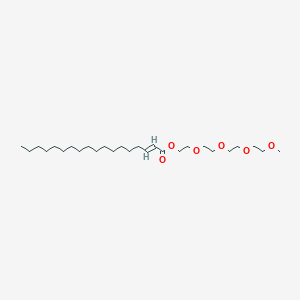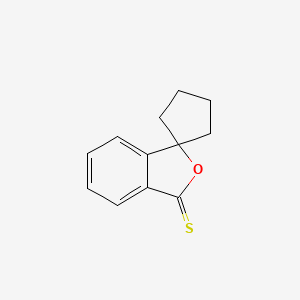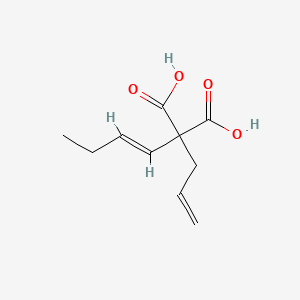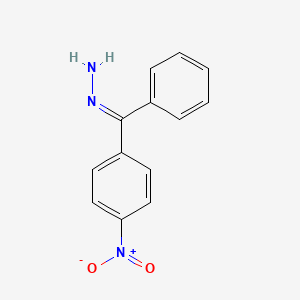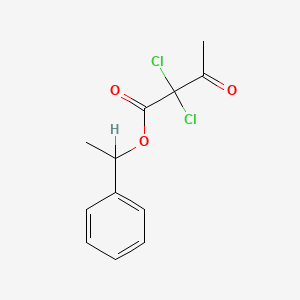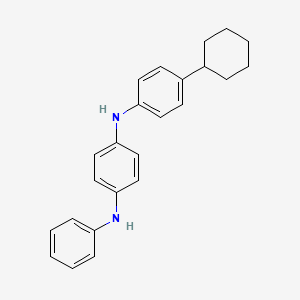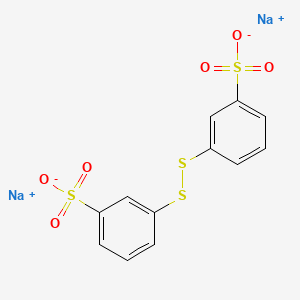
Disodium 3,3'-dithiobis(benzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3,3’-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula C12H8Na2O6S4. It is known for its unique structure, which includes two benzene rings connected by a disulfide bond, each ring bearing a sulfonate group. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-dithiobis(benzenesulphonate) typically involves the reaction of 3-mercaptobenzenesulfonic acid with an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Hydrogen peroxide or iodine
Solvent: Water or an aqueous solution
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of a disulfide bond between two molecules of 3-mercaptobenzenesulfonic acid, resulting in the formation of disodium 3,3’-dithiobis(benzenesulphonate).
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-dithiobis(benzenesulphonate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Disodium 3,3’-dithiobis(benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol, sodium borohydride
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various substituted benzene derivatives
科学研究应用
Disodium 3,3’-dithiobis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of disodium 3,3’-dithiobis(benzenesulphonate) involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful as a cross-linking agent in biochemical assays and as a stabilizer in chemical reactions. The compound can interact with molecular targets such as proteins, leading to the formation of stable disulfide-linked complexes.
相似化合物的比较
Similar Compounds
- Disodium 3,3’-dithiobis(1-propanesulfonate)
- Disodium 3,3’-dithiobis(2-hydroxybenzenesulfonate)
- Disodium 3,3’-dithiobis(4-methylbenzenesulfonate)
Uniqueness
Disodium 3,3’-dithiobis(benzenesulphonate) is unique due to its specific structure, which includes two benzene rings connected by a disulfide bond. This structure imparts distinctive chemical properties, such as its ability to undergo oxidation and reduction reactions, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
27738-87-0 |
|---|---|
分子式 |
C12H8Na2O6S4 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
INBXJOCVGSWJRR-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
